molecular formula C8H16N2 B1517515 1-cyclopropyl-N-methylpyrrolidin-3-amine CAS No. 1096304-44-7

1-cyclopropyl-N-methylpyrrolidin-3-amine

Cat. No. B1517515
M. Wt: 140.23 g/mol
InChI Key: DDPNGNWBZMIZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-cyclopropyl-N-methylpyrrolidin-3-amine” is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . It is a research-use-only product .

Scientific Research Applications

  • Lewis Acid-Catalyzed Ring-Opening Reactions:

    • A study by Lifchits and Charette (2008) describes the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction is significant for the synthesis of compounds like dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
  • Reactions of Monoalkylthio-Substituted Cyclopropenium Salt:

    • The work by Yoshida et al. (1992) explored the reactions of monoalkylthio-substituted cyclopropenium salt with secondary amines, leading to the formation of pyrroles and pyrazoles, showcasing diverse chemical transformations (Yoshida et al., 1992).
  • Discovery of PARP Inhibitors:

    • Penning et al. (2009) developed cyclic amine-containing benzimidazole carboxamide PARP inhibitors, crucial for cancer treatment. Their findings demonstrate the application in developing potent enzyme inhibitors (Penning et al., 2009).
  • Palladium-Catalyzed Carbonylative Cyclization of Amines:

    • Research by Hernando et al. (2016) involves the palladium-catalyzed carbonylative cyclization of amines, demonstrating significant implications in the derivatization of amine-based molecules including amino acids and peptides (Hernando et al., 2016).
  • Photochemical Production of 1-Aminonorbornanes:

    • A study by Staveness et al. (2019) presents a photochemical conversion method from aminocyclopropanes to 1-aminonorbornanes. This method is significant for developing drug discovery processes, offering a new bioisostere for aniline (Staveness et al., 2019).
  • N-Dealkylation of an N-Cyclopropylamine:

    • Research by Shaffer et al. (2001) examined the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, providing insights into the fate of the cyclopropyl group in cyclopropylamines (Shaffer, Morton, & Hanzlik, 2001).
  • Synthesis of Labelled Raclopride:

    • Ehrin et al. (1987) conducted a study on the synthesis of radioactive labelled raclopride, a specific dopamine-D2 receptor ligand, demonstrating the utility of cyclopropylamine derivatives in radiopharmaceuticals (Ehrin et al., 1987).
  • Lewis Acid and (Hypo)iodite Relay Catalysis:

    • A catalytic annulation reaction involving cyclopropane and aromatic amine was developed by Han et al. (2016), highlighting the synthesis of biologically important azetidines and tetrahydroquinolines (Han et al., 2016).

Safety And Hazards

The safety information available indicates that “1-cyclopropyl-N-methylpyrrolidin-3-amine” may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-cyclopropyl-N-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-9-7-4-5-10(6-7)8-2-3-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPNGNWBZMIZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-methylpyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopropyl-N-methylpyrrolidin-3-amine
Reactant of Route 2
1-cyclopropyl-N-methylpyrrolidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-cyclopropyl-N-methylpyrrolidin-3-amine
Reactant of Route 4
1-cyclopropyl-N-methylpyrrolidin-3-amine
Reactant of Route 5
1-cyclopropyl-N-methylpyrrolidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-cyclopropyl-N-methylpyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.